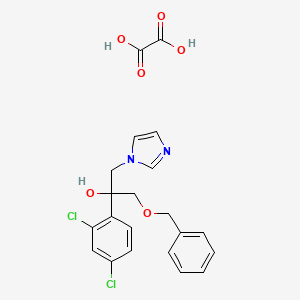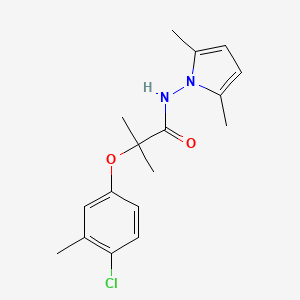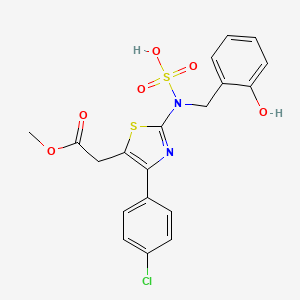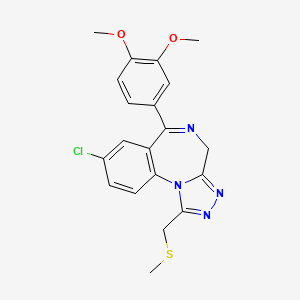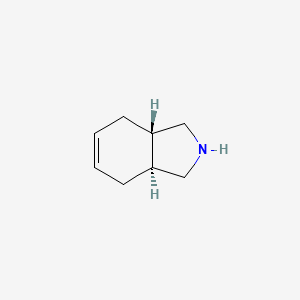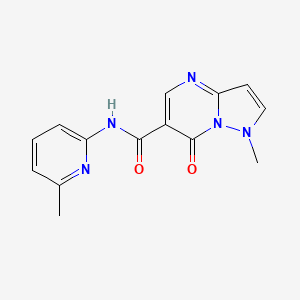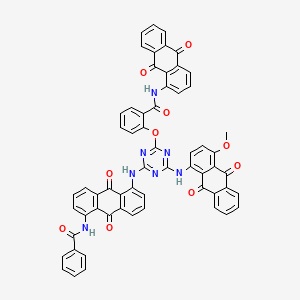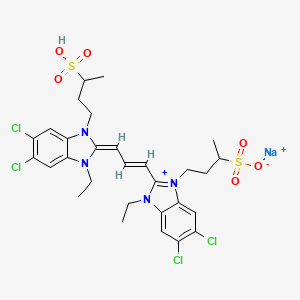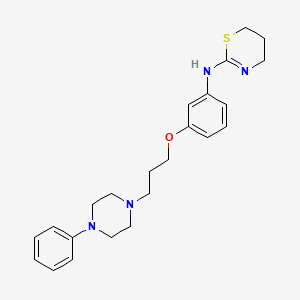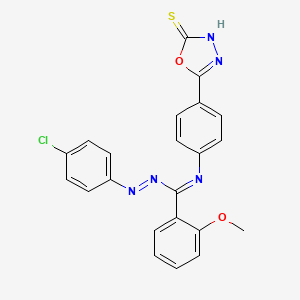
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves multiple steps. One common method starts with the preparation of the azo compound through the diazotization of 4-chloroaniline followed by coupling with 2-methoxybenzaldehyde. The resulting intermediate is then reacted with thiosemicarbazide to form the oxadiazole ring under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its biological activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-((4-Bromophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(4-((4-Methylphenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione
Uniqueness
The uniqueness of 5-(4-((4-Chlorophenylazo)(2-methoxyphenyl)methyleneamino)phenyl)-1,3,4-oxadiazole-2(3H)-thione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group can enhance its electron-withdrawing properties, affecting its interactions with other molecules.
Eigenschaften
CAS-Nummer |
122352-07-2 |
|---|---|
Molekularformel |
C22H16ClN5O2S |
Molekulargewicht |
449.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)imino-2-methoxy-N'-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H16ClN5O2S/c1-29-19-5-3-2-4-18(19)20(26-25-17-12-8-15(23)9-13-17)24-16-10-6-14(7-11-16)21-27-28-22(31)30-21/h2-13H,1H3,(H,28,31) |
InChI-Schlüssel |
NFNKEMFWOCOPMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=NC2=CC=C(C=C2)C3=NNC(=S)O3)N=NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


